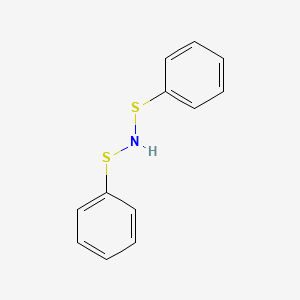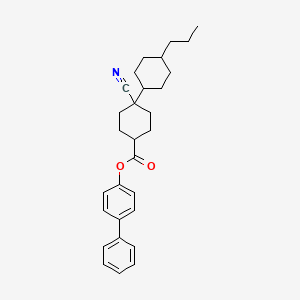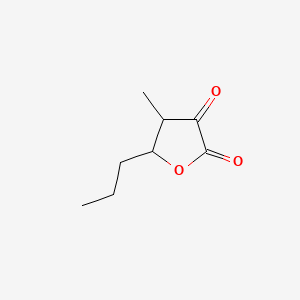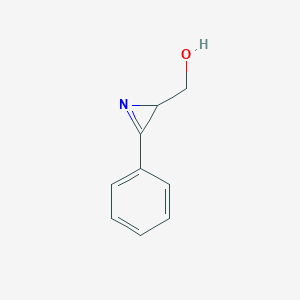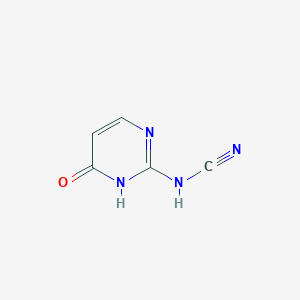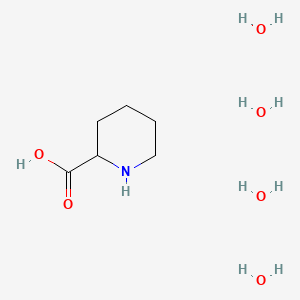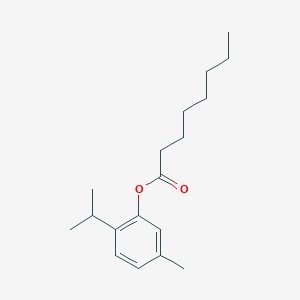
5-Methyl-2-(1-methylethyl)phenyl ester octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(1-methylethyl)phenyl ester octanoic acid: is an organic compound with the molecular formula C18H28O2 and a molecular weight of 276.4 g/mol . It is also known by its IUPAC name, (5-methyl-2-propan-2-ylphenyl) octanoate . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-methylethyl)phenyl ester octanoic acid typically involves the esterification reaction between 5-Methyl-2-(1-methylethyl)phenol and octanoic acid . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 5-Methyl-2-(1-methylethyl)phenyl octanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like or can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 5-Methyl-2-(1-methylethyl)phenyl octanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-2-(1-methylethyl)phenyl ester octanoic acid is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of esterification reactions.
Biology: In biological research, this compound can be used to study the effects of esters on biological systems. It may also be used in the development of bioactive compounds with potential therapeutic applications.
Medicine: In medicine, derivatives of this compound may be explored for their potential pharmacological properties. Esters are known to have various biological activities, and this compound could be a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its ester group makes it a valuable component in the formulation of various products.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-methylethyl)phenyl ester octanoic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then interact with biological pathways . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Phenol, 2-methyl-5-(1-methylethyl)-
- Octanoic acid, 2-methylbutyl ester
- Octanoic acid, 4-methylphenyl ester
Comparison:
- Phenol, 2-methyl-5-(1-methylethyl)- has a similar aromatic structure but lacks the ester group, making it less reactive in esterification reactions .
- Octanoic acid, 2-methylbutyl ester has a different alkyl group attached to the ester, which can influence its physical and chemical properties .
- Octanoic acid, 4-methylphenyl ester has a different substitution pattern on the aromatic ring, affecting its reactivity and potential applications .
Uniqueness: 5-Methyl-2-(1-methylethyl)phenyl ester octanoic acid is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H28O2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) octanoate |
InChI |
InChI=1S/C18H28O2/c1-5-6-7-8-9-10-18(19)20-17-13-15(4)11-12-16(17)14(2)3/h11-14H,5-10H2,1-4H3 |
InChI Key |
XZMCBWDNOAUFMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=CC(=C1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



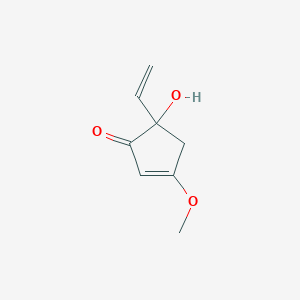

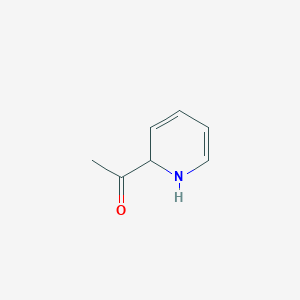
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
